molecular formula C15H14BrN3O2S B2864557 5-bromo-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)furan-2-carboxamide CAS No. 1396864-07-5

5-bromo-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)furan-2-carboxamide

Cat. No.: B2864557
CAS No.: 1396864-07-5
M. Wt: 380.26
InChI Key: AEKHONFZTGIVMN-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a bromine atom, a thiophene ring, an imidazole ring, and a furan ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Thiophene Ring: The thiophene ring is often introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Bromination: The bromine atom is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS).

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction between the furan-2-carboxylic acid and an amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the imidazole ring, typically using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom allows for various substitution reactions, including nucleophilic substitution with amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and furan rings.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. Its interactions with specific molecular targets could lead to the development of new treatments for diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its versatility makes it suitable for applications in electronics, sensors, and other advanced technologies.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)furan-2-carboxamide
  • 5-chloro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)furan-2-carboxamide
  • 5-iodo-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)furan-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its bromine atom, which allows for specific substitution reactions that are not possible with its chloro or iodo analogs. This makes it a valuable compound for the synthesis of unique derivatives and for studying specific biological interactions.

Biological Activity

5-bromo-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)furan-2-carboxamide is a complex organic compound notable for its unique structural features, including a bromine atom, thiophene rings, and furan derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₄BrN₃O₂S, with a molecular weight of 380.3 g/mol. Its structure combines various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₄BrN₃O₂S
Molecular Weight380.3 g/mol
CAS Number1396864-07-5

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Notably, it has shown efficacy against resistant strains such as Klebsiella pneumoniae that produce New Delhi Metallo-beta-lactamase. The mechanism of action is believed to involve the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, leading to bacteriostatic effects .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines. For instance, compounds with structural similarities demonstrated IC₅₀ values comparable to established chemotherapeutics like doxorubicin, indicating promising anticancer properties .

Study on Antimicrobial Efficacy

A study evaluated the antibacterial activity of several thiophene derivatives, including this compound. The results indicated that this compound exhibited potent activity against resistant bacterial strains, with a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics.

Study on Anticancer Properties

In another investigation focusing on the anticancer potential of similar compounds, it was found that derivatives exhibited IC₅₀ values ranging from 3.0 µM to 28.3 µM against various human cancer cell lines, including MCF-7 and A549. These findings suggest that modifications in the imidazole or thiophene structures can enhance biological activity and selectivity towards cancer cells .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Dihydropteroate Synthase Inhibition : This enzyme is crucial for bacterial folate synthesis; inhibiting it leads to impaired bacterial growth.
  • Cell Cycle Disruption : In cancer cells, the compound may interfere with cell cycle progression, leading to apoptosis.

Properties

IUPAC Name

5-bromo-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2S/c1-19-9-10(12-3-2-8-22-12)18-14(19)6-7-17-15(20)11-4-5-13(16)21-11/h2-5,8-9H,6-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKHONFZTGIVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNC(=O)C2=CC=C(O2)Br)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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